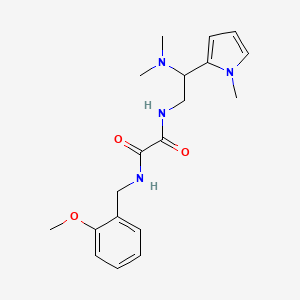

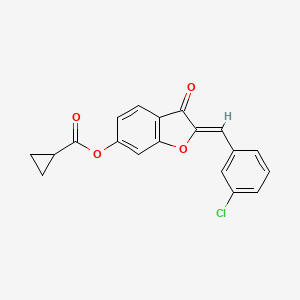

![molecular formula C20H13N3O B2613532 4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 866131-74-0](/img/structure/B2613532.png)

4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine” is a chemical compound that contains a pyrimidine ring attached to a naphthofuran and a pyrrole ring . The naphthofuran skeleton is present in many natural products with biological importance and its synthetic derivatives display diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate in the presence of an acid catalyst in ethanol, producing naphtho[2,1-b]furan-2-carbohydrazide . This is then reacted with chalcones in the presence of acetic acid as a catalyst and dioxane as a solvent at reflux temperature .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring attached to a naphthofuran and a pyrrole ring .Chemical Reactions Analysis

The reaction of naphtho[2,1-b]furan-2-carbohydrazide with chalcones in the presence of acetic acid as a catalyst in dioxane produces 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthetic Routes and Derivatives

Innovative synthetic methodologies have been developed to create complex heterocyclic structures, including tetrazolo[1,5-c]- and triazolo[4,3-c]pyrimido[5,4-b]naphtho[2,1-b]furan derivatives. These compounds have been characterized by their elemental analysis and spectroscopic data, indicating the versatility of naphtho[2,1-b]furan derivatives in synthesizing novel pentacyclic heterocycles with potential pharmacological interests (Padmashali et al., 2005).

Optical and Electronic Properties

A study on acene-based organic semiconductor materials, including derivatives of 4,6-di(thiophen-2-yl)pyrimidine, showcases the tuning of optoelectronic and charge transfer properties through structural modification. These findings underline the potential of naphtho[2,1-b]furan derivatives in developing materials for semiconductor devices (Irfan et al., 2019).

Biological Activities

Antimicrobial and Antitumor Activities

Compounds derived from naphtho[2,1-b]furan have been evaluated for antimicrobial, anthelmintic, anticonvulsant, and antipyretic activities, showcasing their broad spectrum of biological potential (Padmashali et al., 2005). Additionally, derivatives have shown promising antitumor activity against various cancer cell lines, highlighting their relevance in cancer research (Wu, 2015).

Antifolate Activity

Research on dihydrofolate reductase inhibitors for Pneumocystis carinii revealed the synthesis of 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines, indicating the role of naphtho[2,1-b]furan derivatives in the development of selective inhibitors for therapeutic applications (Gangjee et al., 1998).

Advanced Materials and Sensing

Materials for Sensing Applications

The synthesis of novel naphtho[2,3-b]furan-4,9-diones with a 2-aminopyridine moiety has been explored, demonstrating their potential as chromogenic sensors for metal ions in aqueous media. This highlights the application of naphtho[2,1-b]furan derivatives in the development of sensitive detection systems for environmental and biological analysis (Tang et al., 2017).

Wirkmechanismus

Target of Action

Both compounds belong to the class of benzofuran and pyrimidine derivatives. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Pyrimidine derivatives, on the other hand, are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling .

Mode of Action

Pyrimidine derivatives, due to their structural similarity to natural nucleotides, can interfere with DNA and RNA synthesis, affecting cell proliferation and function .

Biochemical Pathways

Given their structural features and the known activities of similar compounds, they could potentially interfere with pathways involved in cell proliferation, oxidative stress response, and viral replication .

Result of Action

Based on the known activities of similar compounds, they could potentially have effects such as inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of viral replication .

Eigenschaften

IUPAC Name |

4-benzo[e][1]benzofuran-2-yl-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O/c1-2-6-15-14(5-1)7-8-18-16(15)13-19(24-18)17-9-10-21-20(22-17)23-11-3-4-12-23/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSNXMDYNUCBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dichloro-N-methyl-N-[(thiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2613449.png)

![2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2613451.png)

![Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B2613452.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide](/img/structure/B2613456.png)

![2-[(cyanomethyl)thio]-4-oxo-N-propyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2613462.png)

![3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2613463.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2613466.png)